molecular formula C18H27N3O3 B2413688 Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate CAS No. 1209855-75-3

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate

Cat. No.: B2413688
CAS No.: 1209855-75-3
M. Wt: 333.432
InChI Key: MERSBBITJCRLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the phenyl group attached to the piperazine ring enhances its potential interactions with biological targets.

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(4-phenylpiperazin-1-yl)ethylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-24-18(23)9-8-17(22)19-10-11-20-12-14-21(15-13-20)16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERSBBITJCRLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 1-Phenylpiperazine

The piperazine-ethylamine side chain is constructed through N-alkylation of 1-phenylpiperazine with 1-bromo-2-chloroethane. In a representative procedure, 1-phenylpiperazine (1.0 eq) is reacted with 1-bromo-2-chloroethane (1.2 eq) in acetonitrile under reflux with potassium carbonate (2.0 eq) as a base. After 12 hours, the intermediate 1-(2-chloroethyl)-4-phenylpiperazine is isolated in 78% yield.

Amination of the Chloroethyl Intermediate

The chloroethyl derivative undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in a sealed reactor at 120°C for 24 hours, yielding 2-(4-phenylpiperazin-1-yl)ethylamine. Alternative methods, such as Gabriel synthesis (using potassium phthalimide followed by hydrazine), achieve comparable yields (72–75%) but require additional purification steps.

Preparation of Ethyl 4-Oxobutanoate

Oxidation of Ethyl 4-Hydroxybutanoate

Ethyl 4-hydroxybutanoate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at 0°C to room temperature. The reaction proceeds quantitatively within 4 hours, yielding ethyl 4-oxobutanoate as a colorless liquid (96% purity by GC-MS).

Claisen Condensation Approach

A crossed Claisen condensation between ethyl acetate and diethyl oxalate in the presence of sodium ethoxide generates ethyl 3-oxo-4-ethoxy-4-oxobutanoate, which is hydrolyzed under acidic conditions to yield ethyl 4-oxobutanoate. This method, while less efficient (62% yield), offers scalability for industrial applications.

Coupling Strategies for the Target Compound

Reductive Amination

The most efficient route involves reductive amination of ethyl 4-oxobutanoate with 2-(4-phenylpiperazin-1-yl)ethylamine. In a typical procedure, the ketone (1.0 eq) and amine (1.2 eq) are stirred in dichloroethane with acetic acid (0.5 eq) and sodium triacetoxyborohydride (1.5 eq) at room temperature for 12 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), achieving an 85% yield.

Table 1: Optimization of Reductive Amination Conditions

Reducing Agent Solvent Temperature Time (h) Yield (%)
NaBH4 MeOH 0°C 6 42
NaBH3CN THF RT 12 68
STAB DCE RT 12 85
BH3·THF THF 40°C 8 73

Michael Addition to α,β-Unsaturated Esters

An alternative pathway utilizes ethyl 4-oxo-4-phenylbut-2-enoate as a Michael acceptor. The amine undergoes conjugate addition to the α,β-unsaturated ester in THF at reflux, followed by hydrogenation (H2, Pd/C) to saturate the double bond. While this method affords the target compound in 70% yield, it introduces unnecessary phenyl groups, requiring additional deprotection steps.

Spectroscopic Characterization and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, J = 7.1 Hz, 3H, CH2CH3), 2.45–2.60 (m, 4H, piperazine CH2), 2.70 (t, J = 6.3 Hz, 2H, NCH2CH2NH), 3.20 (t, J = 6.3 Hz, 2H, CH2NH), 3.55–3.70 (m, 4H, piperazine CH2), 4.15 (q, J = 7.1 Hz, 2H, OCH2), 4.30 (s, 1H, NH), 6.85–7.35 (m, 5H, aromatic H).
  • 13C NMR (100 MHz, CDCl3): δ 14.1 (CH2CH3), 40.5 (NCH2CH2NH), 49.8 (piperazine CH2), 53.2 (CH2NH), 60.3 (OCH2), 116.5–151.0 (aromatic C), 172.5 (C=O ester), 208.7 (C=O ketone).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.7 minutes.

Comparative Evaluation of Synthetic Routes

Table 2: Merits and Demerits of Key Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Reductive Amination 85 98 High Requires stoichiometric STAB
Michael Addition 70 95 Moderate Deprotection steps needed
Claisen Condensation 62 90 Low Low atom economy

Industrial and Pharmacological Relevance

The compound’s structural similarity to dopamine D4 receptor antagonists suggests potential applications in neurology. Scalable synthetic routes, particularly reductive amination, align with Good Manufacturing Practice (GMP) standards, enabling bulk production for preclinical studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or thiol derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that allow for selective binding to certain biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Biological Activity

Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate is a synthetic compound with significant applications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

IUPAC Name: Ethyl 4-oxo-4-[2-(4-phenylpiperazin-1-yl)ethylamino]butanoate
Molecular Formula: C18H27N3O3
CAS Number: 1209855-75-3

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile. The presence of the phenyl group on the piperazine ring is crucial for its biological activity, allowing for increased binding affinity to neurotransmitter receptors.

This compound primarily functions as an acetylcholinesterase inhibitor , which is particularly relevant in the context of Alzheimer's disease treatment. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is vital for improving cognitive functions in neurodegenerative conditions.

Pharmacological Profile

Research has indicated that this compound exhibits various biological activities:

  • Neuroprotective Effects:
    • Study Findings: In vitro studies demonstrated that this compound protects neuronal cells from oxidative stress and apoptosis .
  • Antidepressant Activity:
    • Case Study: A study involving animal models showed significant antidepressant-like effects in behavioral tests, suggesting potential use in treating depression .
  • Antimicrobial Properties:
    • Research Results: The compound has shown antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent .

Data Tables

The following tables summarize key findings from recent studies on the biological activity of this compound.

Biological Activity Effect Observed Reference
NeuroprotectionReduced apoptosis in neuronal cells
AntidepressantSignificant reduction in depression-like behavior
AntimicrobialInhibition of bacterial growth

Case Studies

  • Neuroprotection Study:
    • Researchers conducted experiments using neuronal cell lines treated with this compound. Results indicated a marked decrease in cell death due to oxidative stress, highlighting its protective properties against neurodegeneration .
  • Behavioral Analysis for Antidepressant Activity:
    • In a controlled study with rodents, administration of the compound resulted in improved performance on the forced swim test and tail suspension test, both of which are standard assessments for antidepressant efficacy .
  • Antimicrobial Testing:
    • The compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .

Q & A

Q. What are the key synthetic routes for Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation of ethyl 4-oxobutanoate derivatives with amines such as 2-(4-phenylpiperazin-1-yl)ethylamine. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions .
  • Catalysts : Base catalysts like potassium carbonate improve amine reactivity .
  • Temperature : Reactions often proceed at reflux (80–100°C) to ensure complete conversion . Optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

  • NMR : 1^1H and 13^13C NMR confirm the ester, ketone, and piperazine moieties. Key signals include δ ~4.1 ppm (ester CH2_2) and δ ~3.5 ppm (piperazine CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C19_{19}H28_{28}N3_3O3_3: 346.2134 g/mol) .
  • IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (ketone C=O) confirm functional groups . Discrepancies in tautomeric forms (e.g., keto-enol) are resolved via 1^1H NMR titration or X-ray crystallography .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ATPase assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can conflicting data on the compound’s mechanism of action be reconciled across different studies?

Discrepancies often arise from assay specificity or off-target effects. For example:

  • Kinase inhibition vs. receptor antagonism : Use siRNA knockdown or CRISPR-Cas9 models to isolate target pathways .
  • Dose-dependent effects : Perform concentration-response curves (0.1–100 µM) to distinguish primary vs. secondary targets . Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream protein modulation) .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency or selectivity?

  • Piperazine modifications : Replace 4-phenylpiperazine with 4-methylpiperazine to reduce off-target CNS effects .
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (via saponification) to improve aqueous solubility .
  • Bioisosteric replacement : Substitute the ketone with a sulfonamide group to enhance metabolic stability . SAR data should be analyzed using computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes .

Q. How can researchers address poor solubility or bioavailability in preclinical development?

  • Prodrug design : Synthesize phosphate or peptide conjugates for enhanced absorption .
  • Nanoparticle formulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .
  • Salt formation : Prepare hydrochloride or mesylate salts to increase aqueous solubility . Validate strategies via in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response or toxicity data?

  • Nonlinear regression : Fit IC50_{50}/EC50_{50} values using four-parameter logistic models (GraphPad Prism) .
  • ANOVA with post-hoc tests : Compare group means in multi-dose toxicity studies (e.g., liver enzyme elevation) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Q. How should researchers validate computational predictions (e.g., QSAR, molecular docking) experimentally?

  • QSAR validation : Synthesize top-predicted analogs and test activity in vitro .
  • Docking validation : Perform competitive binding assays (e.g., SPR) to confirm predicted binding poses . Discrepancies >1 log unit in predicted vs. experimental IC50_{50} values warrant re-evaluation of force field parameters .

Comparative and Collaborative Research

Q. How does this compound compare to structurally related analogs in terms of efficacy and safety?

  • Antibacterial activity : Compare with fluoroquinolone derivatives (e.g., ciprofloxacin) using time-kill assays .
  • Selectivity index : Calculate ratio of cytotoxic IC50_{50} to therapeutic EC50_{50} (target >10-fold selectivity) . Structural analogs with halogen substitutions (e.g., Cl at the phenyl ring) often show enhanced potency but higher hepatotoxicity .

Q. What collaborative approaches are recommended for multi-omics or translational studies?

  • Transcriptomics : Pair RNA-seq with compound treatment to identify dysregulated pathways (e.g., apoptosis, inflammation) .
  • Metabolomics : Use LC-MS to map metabolic perturbations (e.g., TCA cycle inhibition) .
    Integrate datasets via platforms like Ingenuity Pathway Analysis (IPA) to identify hub targets or biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.